L-Pyrohomoglutamic acid

Medicinal Chemistry Peptidomimetics Chiral Building Blocks

This chiral δ-lactam (6-membered piperidine-2,6-dione) is essential for synthesizing FKBP ligands for neuroregeneration and SAHA-like HDAC inhibitors in oncology. Its structure confers superior target fit over common γ-lactams. Procurement ensures access to a specialized building block with established SAR benefits.

Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
CAS No. 34622-39-4
Cat. No. B057985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Pyrohomoglutamic acid
CAS34622-39-4
SynonymsL-Pyro-α-aminoadipic Acid;  L-Pyrohomoglutamic Acid;  (2S)-6-Oxopipecolic Acid_x000B_(S)-6-Oxopiperidine-2-carboxylic Acid;  L-6-Oxo
Molecular FormulaC6H9NO3
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESC1CC(NC(=O)C1)C(=O)O
InChIInChI=1S/C6H9NO3/c8-5-3-1-2-4(7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)/t4-/m0/s1
InChIKeyFZXCPFJMYOQZCA-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Pyrohomoglutamic Acid (CAS 34622-39-4): Chemical Identity and Core Procurement Profile


L-Pyrohomoglutamic acid (CAS 34622-39-4), also known as (S)-6-Oxo-2-piperidinecarboxylic acid or 6-Oxo-L-pipecolic acid, is a δ-lactam formed by the head-to-tail cyclization of L-homoglutamic acid . It is a chiral, non-proteinogenic amino acid derivative with the molecular formula C6H9NO3 and a molecular weight of 143.14 g/mol [1]. This compound serves as a specialized building block in the synthesis of ligands for FK506-binding proteins (FKBPs) and histone deacetylase (HDAC) inhibitors, distinguishing it from more common amino acid derivatives used in general peptide synthesis [2]. It is typically supplied as a white to off-white solid with a purity of ≥95% by HPLC and a melting point of 129-134 °C [1].

Why L-Pyrohomoglutamic Acid Cannot Be Replaced by Common Amino Acid Building Blocks


Substituting L-Pyrohomoglutamic acid with more common cyclic amino acid derivatives, such as L-Pyroglutamic acid (CAS 98-79-3), is not functionally equivalent due to its unique δ-lactam structure and larger piperidine ring. While L-Pyroglutamic acid is a γ-lactam (5-membered pyrrolidone ring) commonly found in natural moisturizing factors and as a general intermediate [1], L-Pyrohomoglutamic acid possesses a 6-membered piperidine-2,6-dione core . This structural expansion is critical for the geometry required to engage specific protein targets, such as the binding pockets of FKBPs and HDACs, where the larger ring system can confer improved fit and distinct pharmacological profiles compared to smaller lactam analogs [2]. Furthermore, its specific utility in constructing potent FKBP ligands and HDAC inhibitors is not a general property shared by simpler amino acid cyclization products, making direct substitution a risk to synthetic outcomes and target engagement [2].

Quantitative Differentiation of L-Pyrohomoglutamic Acid Against Closest Analogs and Alternatives


Structural Differentiation from L-Pyroglutamic Acid via δ-Lactam Core

L-Pyrohomoglutamic acid is a δ-lactam (6-membered piperidine-2,6-dione), in contrast to the γ-lactam structure (5-membered pyrrolidone) of L-Pyroglutamic acid. This structural difference is directly quantifiable by molecular formula (C6H9NO3 vs. C5H7NO3), molecular weight (143.14 vs. 129.11 g/mol), and ring size, which directly impacts the geometry and conformational flexibility in peptidomimetic design [1][2].

Medicinal Chemistry Peptidomimetics Chiral Building Blocks

Differential Biological Activity in Substance P Analogs (Direct Comparison)

In a study of Substance P (SP) analogs, substitution with L-Pyrohomoglutamic acid at position 6 (compound [Phe5, pyrohGlu6]SP) resulted in a contractile activity on isolated guinea-pig ileum of 2.2 ± 1.1 relative to SP (SP=100). In comparison, the analog with L-homoglutamine at position 6 ([Phe5, hGln6]SP) exhibited a markedly higher activity of 17.5 ± 5.0, demonstrating that L-Pyrohomoglutamic acid imparts a significant and quantifiable modulation of biological function compared to a closely related linear analog [1].

Neuropeptide Analogs Peptide SAR Contractile Activity

Enantiomeric Differentiation in FKBP Ligand and HDAC Inhibitor Synthesis

L-Pyrohomoglutamic acid is specifically utilized as a chiral building block in the asymmetric synthesis of potent ligands for FK506-binding proteins (FKBPs) and histone deacetylase (HDAC) inhibitors [1]. This application is explicitly noted for the L-enantiomer (CAS 34622-39-4) in the design of neurotrophic FKBP ligands and lactam-based HDAC inhibitors showing nanomolar potency [2][3]. In contrast, the D-enantiomer (D-Pyrohomoglutamic acid, CAS 72002-30-3) is reported for use in the synthesis of immunoproteasome LMP2 subunit inhibitors and as a component of substance P peptide analogs, highlighting a distinct biological targeting profile between enantiomers .

FK506-Binding Protein HDAC Inhibition Asymmetric Synthesis

Solubility Profile Differentiation from Common Analogs

L-Pyrohomoglutamic acid exhibits a defined solubility profile in key laboratory solvents: 10 mg/mL in PBS (pH 7.2), 1 mg/mL in DMSO, and 0.2 mg/mL in ethanol, all with sonication recommended . In contrast, L-Pyroglutamic acid is reported to be freely soluble in water, alcohol, acetone, and glacial acetic acid, but insoluble in ether [1]. This specific, more limited solubility of L-Pyrohomoglutamic acid, particularly its high solubility in PBS, is advantageous for preparing concentrated stock solutions for in vitro biochemical assays, while its lower solubility in ethanol may be a critical factor in certain synthetic protocols.

Solubility Formulation Biochemical Assays

High-Value Application Scenarios for L-Pyrohomoglutamic Acid Based on Verified Differentiation


Design of Neurotrophic FKBP Ligands Requiring Specific Chiral Geometry

For research groups focused on developing small-molecule ligands for FK506-binding proteins (FKBPs), particularly for neuroregenerative applications, L-Pyrohomoglutamic acid serves as a critical chiral building block [1]. Its specific δ-lactam structure and L-configuration are essential for the asymmetric synthesis of pro-(S)-C5-branched [4.3.1] aza-amide bicycles, a core scaffold in potent FKBP ligands [2]. Procurement of this precise enantiomer is non-negotiable for projects aiming to replicate or build upon established synthetic routes to these neurotrophic agents.

Synthesis of Lactam-Based HDAC Inhibitors with Nanomolar Potency

In medicinal chemistry programs targeting histone deacetylases (HDACs) for oncology applications, L-Pyrohomoglutamic acid is employed to construct the (S)-7-aminocarboxy lactam moiety of suberoylanilide hydroxamic acid (SAHA)-like inhibitors [3]. This specific building block is integral to a series of compounds that have demonstrated increased inhibitory activity against HDAC isoforms compared to linear counterparts, with potency reaching nanomolar levels [3]. Its use is directly linked to achieving the desired inhibitory profile and cytotoxicity against cancer cell lines such as human non-small-cell lung cancer H460 cells [3].

Modulation of Substance P Activity for Antagonist Development

When the goal is to develop substance P peptide analogs with attenuated or altered biological activity, L-Pyrohomoglutamic acid offers a quantifiable advantage. As demonstrated in direct comparisons, its incorporation at position 6 of a substance P analog significantly reduces contractile activity on guinea-pig ileum to 2.2% of the natural peptide's potency [4]. This established structure-activity relationship (SAR) makes L-Pyrohomoglutamic acid a valuable tool for tuning the pharmacological profile of neuropeptide-based therapeutics, particularly in areas where reducing spasmogenic effects is desirable [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Pyrohomoglutamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.